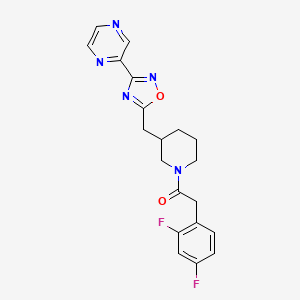

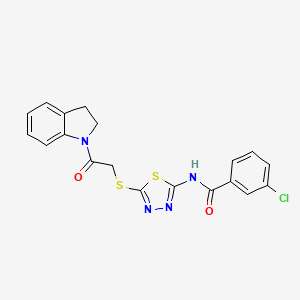

![molecular formula C15H10FN3O2 B2860435 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 126631-00-3](/img/structure/B2860435.png)

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound that contains a 1,3,4-oxadiazole ring . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal and antiviral .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3,4-oxadiazole ring attached to a benzamide group . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives have shown promising results in the field of anticancer research. A study by Ravinaik et al. (2021) demonstrated that certain derivatives exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with activities surpassing those of the reference drug etoposide in some instances (Ravinaik et al., 2021). Similarly, Salahuddin et al. (2014) evaluated the anticancer effectiveness of related compounds, finding notable activity on breast cancer cell lines (Salahuddin et al., 2014).

Antimycobacterial Activity

Compounds with the this compound structure have been investigated for their antimycobacterial properties. Nayak et al. (2016) synthesized and assessed various derivatives, identifying compounds with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Nayak et al., 2016).

Antibacterial and Antioxidant Properties

These derivatives have also been explored for their antibacterial and antioxidant activities. Bondock et al. (2016) synthesized a series of derivatives, with some exhibiting excellent antioxidant activity and protection against DNA damage induced by the Bleomycin iron complex (Bondock et al., 2016). Additionally, research by Rai et al. (2009) into related compounds showed significant antibacterial activity against various bacterial strains (Rai et al., 2009).

Nematocidal Activity

Liu et al. (2022) investigated the nematocidal activities of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, finding that certain compounds exhibited substantial nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).

Antidiabetic Screening

In the field of antidiabetic research, Lalpara et al. (2021) synthesized N-substituted derivatives and evaluated them for in vitro antidiabetic activity, demonstrating promising results in the α-amylase inhibition assay (Lalpara et al., 2021).

Anti-Inflammatory Properties

Puttaswamy et al. (2018) synthesized new derivatives that exhibited significant anti-inflammatory activity, showing potential as cyclooxygenase-2 antagonists (Puttaswamy et al., 2018).

Wirkmechanismus

Target of Action

The primary target of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

This compound acts as an inhibitor of the SDH enzyme . It binds to the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This interaction is facilitated by the presence of hydrogen bonds and pi-pi interactions between the compound and the enzyme .

Biochemical Pathways

By inhibiting the SDH enzyme, this compound disrupts the citric acid cycle and the electron transport chain. This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .

Result of Action

The inhibition of the SDH enzyme by this compound leads to a decrease in ATP production. This energy deficit can result in the death of cells, particularly in fungi, making the compound a potential antifungal agent .

Eigenschaften

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRFIGTUQCAPGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

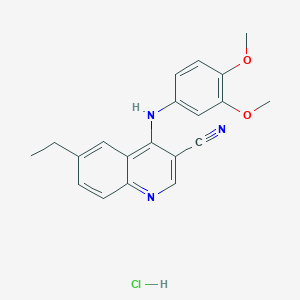

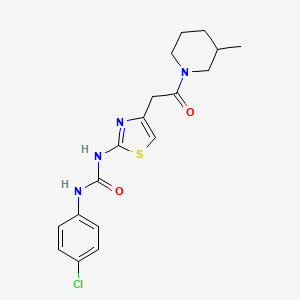

![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)

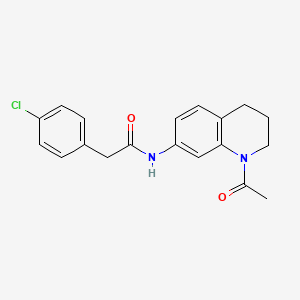

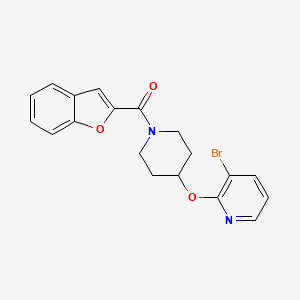

![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2860358.png)

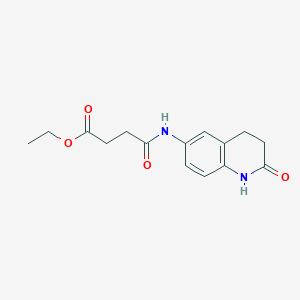

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2860361.png)

![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)

![(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2860364.png)

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2860367.png)

![N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2860370.png)